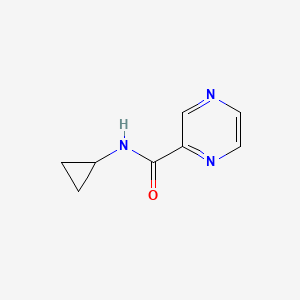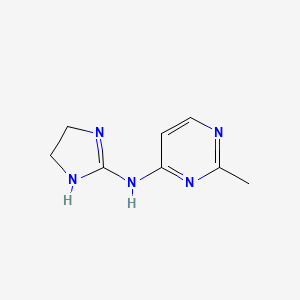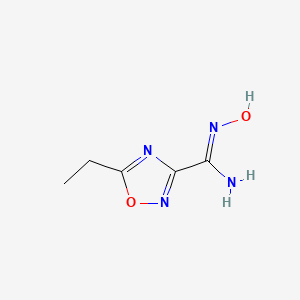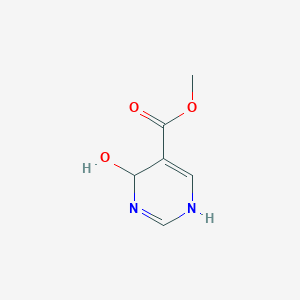
1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol is an organic compound with the molecular formula C15H18OS and a molecular weight of 246.37 g/mol . This compound features a cyclopropyl group attached to a phenylthio moiety and a cyclohex-2-enol structure. It is primarily used in research settings and has various applications in chemistry and related fields.
Métodos De Preparación
The synthesis of 1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol involves several steps. One common synthetic route includes the reaction of cyclopropyl phenyl sulfide with cyclohex-2-enone under specific conditions to yield the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol involves its interaction with specific molecular targets. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropyl and cyclohex-2-enol moieties contribute to the compound’s overall stability and reactivity in different environments .
Comparación Con Compuestos Similares
1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol can be compared with similar compounds such as:
Cyclopropyl phenyl sulfide: Lacks the cyclohex-2-enol structure.
Cyclohex-2-enone: Does not contain the phenylthio or cyclopropyl groups.
Phenylthio cyclohexanol: Contains a phenylthio group but lacks the cyclopropyl and enol functionalities.
The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical properties and reactivity .
Propiedades
Fórmula molecular |
C15H18OS |
|---|---|
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
1-(1-phenylsulfanylcyclopropyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H18OS/c16-14(9-5-2-6-10-14)15(11-12-15)17-13-7-3-1-4-8-13/h1,3-5,7-9,16H,2,6,10-12H2 |
Clave InChI |
UMAMSFOOJFQCRV-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)(C2(CC2)SC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13102152.png)





![17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8,10,12,19(28),21,23,25,29,31,33,35,38,40,42-octadecaene-4,7,14,20,27,37-hexone](/img/structure/B13102188.png)
![4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102193.png)



![(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine](/img/structure/B13102211.png)

![3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13102221.png)
